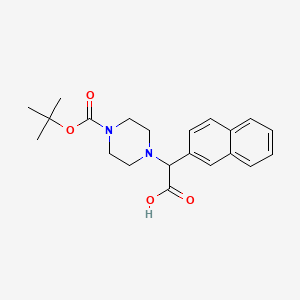

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

Description

Historical Context and Significance of Piperazine-Based Compounds

Piperazine compounds have occupied a central position in pharmaceutical chemistry since their initial recognition in the mid-twentieth century. The historical development of piperazine-based therapeutics began with the discovery of piperazine's anthelmintic properties, which were first observed by Boismare, a Rouen pharmacist, and later credited to Fayard in 1949. This early recognition of biological activity established piperazine as a valuable scaffold for drug development, leading to its introduction into human medicine around 1950 and subsequent adoption in veterinary applications.

The fundamental structure of piperazine, characterized by its six-membered ring containing two nitrogen atoms at opposite positions, has proven remarkably versatile in pharmaceutical applications. This heterocyclic framework has been incorporated into numerous therapeutic agents across diverse therapeutic categories, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging agents. The structural flexibility of the piperazine core allows for extensive modification through substitution patterns, enabling the development of compounds with tailored pharmacological properties.

Notable examples of clinically successful piperazine derivatives include sildenafil (commonly known as Viagra), ciprofloxacin, and ziprasidone. These compounds demonstrate the broad therapeutic potential of piperazine-containing molecules and validate the continued investigation of this chemical class. The piperazine scaffold's ability to accommodate diverse substituents while maintaining favorable pharmacokinetic properties has established it as a privileged structure in medicinal chemistry.

The evolution of piperazine chemistry has been marked by increasingly sophisticated synthetic approaches and a deeper understanding of structure-activity relationships. Modern piperazine derivatives often incorporate complex substituent patterns designed to optimize selectivity, potency, and drug-like properties. This historical trajectory has established the foundation for contemporary compounds such as 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid, which represents the culmination of decades of refinement in piperazine chemistry.

Discovery and Development of this compound

The development of this compound emerged from the intersection of protective group chemistry and aromatic heterocycle synthesis. This compound, designated by the Chemical Abstracts Service number 885274-80-6, represents a sophisticated example of modern synthetic organic chemistry applied to piperazine scaffold modification. The incorporation of both a tert-butoxycarbonyl (Boc) protecting group and a naphthalene moiety reflects contemporary approaches to complex molecule synthesis.

The synthetic development of this compound typically involves multiple sequential transformations, beginning with the protection of piperazine nitrogen atoms using tert-butoxycarbonyl chemistry. The Boc protecting group strategy has become standard in piperazine chemistry due to its stability under mild conditions and ease of removal when required. The subsequent introduction of the naphthalene acetic acid moiety requires careful consideration of reaction conditions to maintain the integrity of both the piperazine core and the protecting group.

The compound's molecular formula of C21H26N2O4 with a molecular weight of 370.4 grams per mole reflects its substantial structural complexity. The systematic nomenclature, 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(naphthalen-2-yl)acetic acid, precisely describes the structural organization and substitution pattern. This naming convention highlights the presence of three distinct structural domains: the protected piperazine ring, the naphthalene aromatic system, and the acetic acid functional group.

The development trajectory of this compound has been facilitated by advances in synthetic methodology and analytical techniques. Modern synthetic approaches often employ coupling reactions, protective group strategies, and purification methods that were not available during the early development of piperazine chemistry. These technological advances have enabled the synthesis of increasingly complex piperazine derivatives with precise control over structural features and stereochemistry.

Position in Contemporary Chemical Research

Within the landscape of contemporary chemical research, this compound occupies a unique position as both a synthetic intermediate and a research tool. The compound's structural features align with current trends in medicinal chemistry, which emphasize the incorporation of multiple pharmacophores within a single molecular framework. This approach, known as molecular hybridization, seeks to combine the beneficial properties of different chemical classes while minimizing potential liabilities.

The presence of the naphthalene moiety is particularly significant in contemporary drug discovery efforts. Naphthalene-containing compounds have demonstrated diverse biological activities, and the incorporation of this aromatic system into piperazine scaffolds represents a rational approach to compound optimization. Research has shown that naphthalene-substituted piperazine derivatives exhibit various biological activities, including antibacterial properties when incorporated into quinolone frameworks.

Current research applications of this compound span multiple disciplines within the chemical sciences. In synthetic organic chemistry, the compound serves as a valuable intermediate for the construction of more complex molecular architectures. The Boc protecting group allows for selective functionalization of the piperazine nitrogen atoms, enabling the preparation of asymmetrically substituted derivatives. The acetic acid functionality provides additional opportunities for derivatization through standard carboxylic acid chemistry.

The compound's utility in contemporary research is further enhanced by its availability from multiple commercial suppliers, indicating sustained demand within the research community. This commercial availability facilitates research efforts by providing consistent access to high-quality material for various applications. The establishment of reliable supply chains for specialized compounds like this compound reflects the maturation of the specialty chemical industry and its ability to support academic and industrial research initiatives.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry extends beyond its immediate synthetic utility to encompass broader implications for drug design and development. The compound exemplifies several important concepts in contemporary medicinal chemistry, including the use of privileged scaffolds, strategic incorporation of protecting groups, and the integration of multiple pharmacophores within a single molecular framework.

From a medicinal chemistry perspective, the compound represents a sophisticated approach to lead compound optimization. The piperazine core provides a validated pharmacological foundation, while the naphthalene substituent contributes additional molecular recognition elements that may enhance target selectivity or binding affinity. The acetic acid moiety introduces polar functionality that can influence pharmacokinetic properties such as solubility and membrane permeability.

The strategic use of the Boc protecting group demonstrates advanced synthetic planning in medicinal chemistry applications. This protecting group strategy enables the selective modification of one nitrogen atom while preserving the reactivity of the other for subsequent transformations. This approach is particularly valuable in the context of structure-activity relationship studies, where systematic variation of substituents is essential for understanding the molecular basis of biological activity.

| Structural Feature | Chemical Role | Medicinal Chemistry Significance |

|---|---|---|

| Piperazine Core | Heterocyclic scaffold | Established pharmacological activity |

| Boc Protecting Group | Nitrogen protection | Enables selective functionalization |

| Naphthalene Ring | Aromatic system | Enhanced binding interactions |

| Acetic Acid Group | Polar functionality | Influences pharmacokinetics |

The compound's significance is further underscored by its potential role in target-specific drug development. Modern medicinal chemistry increasingly emphasizes the development of compounds with well-defined mechanisms of action and minimal off-target effects. The structural complexity of this compound provides multiple points for optimization, enabling fine-tuning of selectivity profiles through systematic structural modifications.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)23-12-10-22(11-13-23)18(19(24)25)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14,18H,10-13H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKNXQIHLAMSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376125 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](naphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-80-6 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](naphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, linked to a naphthalene moiety through an acetic acid functional group. The synthesis typically involves:

- Protection of Piperazine : The piperazine is reacted with Boc2O in the presence of a base.

- Formation of Naphthalenyl Acetic Acid : This is achieved via Friedel-Crafts acylation using naphthalene and chloroacetic acid.

- Coupling Reaction : The protected piperazine is coupled with the naphthalenyl acetic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, impacting various signaling pathways within cells. The exact mechanism may vary depending on the biological system under investigation.

Pharmacological Applications

The compound has been studied for its potential in several therapeutic areas:

- Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting conditions like depression and anxiety.

- Cancer Research : Its structure allows for modifications that enhance efficacy against certain cancer types through targeted therapy approaches.

- Drug Delivery Systems : Enhancements in bioavailability and solubility have made it valuable for formulating effective drug delivery systems.

Case Studies

Recent studies have highlighted the compound's effectiveness in modulating receptor activity:

- Receptor Binding Studies : Research indicates that this compound exhibits significant binding affinity to various receptors involved in neurotransmission, suggesting its potential as a therapeutic agent in treating neurological disorders .

- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes, thereby impacting metabolic pathways associated with disease progression .

Comparative Biological Activity

A comparative table summarizing the biological activities of related compounds is presented below:

| Compound Name | Targeted Activity | Therapeutic Area |

|---|---|---|

| This compound | Receptor modulation, enzyme inhibition | Neurological disorders |

| 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid | Enzyme inhibition, drug design optimization | Cancer therapy |

| 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid | Receptor interactions, drug formulation | Neurological disorders |

Preparation Methods

Boc-Protection of Piperazine

The first step is the protection of piperazine to prevent undesired side reactions during subsequent coupling. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base, yielding N-Boc-piperazine. This step is well-established and widely used in medicinal chemistry for the synthesis of piperazine-containing drugs.

Piperazine + (Boc)2O → N-Boc-piperazine

Coupling with 2-Naphthalenyl Acetic Acid Derivative

Alternative and Optimized Methods

Recent literature highlights several optimized approaches for the synthesis of piperazine-containing molecules, including:

- Pd-catalyzed Buchwald–Hartwig coupling: Used for arylation of piperazines, offering high yields and selectivity.

- SNAr reactions: For coupling with aromatic halides, especially when electron-withdrawing groups are present.

- Asymmetric hydrogenation: For chiral amine synthesis, though less relevant if the target compound is racemic.

These methods can be adapted for the preparation of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid, especially when specific substitution patterns or chiral centers are required.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (Typical) | Notes |

|---|---|---|---|

| Boc-protection | Di-tert-butyl dicarbonate, base, DCM | 85–95% | Standard method |

| Coupling (alkylation) | 2-naphthalenylacetic acid bromide, base, DMF | 60–80% | May require heating |

| Hydrolysis | NaOH (aq), MeOH/H2O | 80–95% | Monitored by TLC |

| Purification | Chromatography or recrystallization | — | Product purity >98% |

Research Findings and Observations

- Reaction Yields: The overall yield depends on the efficiency of the coupling step. Pd-catalyzed methods often provide higher yields and cleaner products compared to traditional alkylation.

- Protecting Group Stability: The Boc group is stable under basic and mild acidic conditions but is removed under strong acid, which can be exploited for further derivatization.

- Scalability: The outlined methods are suitable for both small-scale laboratory synthesis and larger-scale production, given appropriate optimization of reaction parameters.

Q & A

Q. Challenges :

- Boc Stability : The Boc group may undergo premature deprotection under acidic or high-temperature conditions, requiring pH-controlled environments (pH 7–8) and low temperatures (0–5°C) during synthesis .

- Steric Hindrance : The 2-naphthalenyl group’s bulkiness can reduce reaction efficiency, necessitating extended reaction times or catalytic additives like DMAP (4-dimethylaminopyridine) .

How can researchers optimize the yield of this compound while minimizing side reactions?

Advanced Research Question

Methodological Approach :

- Reaction Monitoring : Use HPLC or LC-MS to track intermediates and adjust stoichiometry in real time. For example, excess Boc-anhydride (1.2–1.5 equivalents) ensures complete piperazine protection .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of the naphthalene intermediate, improving coupling efficiency .

- Catalysis : Palladium-based catalysts (e.g., Pd/C) or phase-transfer agents (e.g., tetrabutylammonium bromide) can mitigate steric effects during naphthalene functionalization .

Data Contradiction Analysis :

If yields vary between batches, compare reaction parameters (temperature, solvent purity) and characterize byproducts via NMR or FT-IR to identify hydrolysis or oxidation side products .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

- NMR :

- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm. The naphthalenyl aromatic protons show multiplets at δ 7.2–8.3 ppm .

- ¹³C NMR : The carbonyl carbon of the Boc group resonates at ~155 ppm, while the acetic acid carboxyl carbon appears at ~170 ppm .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities, with retention times typically 8–12 minutes .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 370.44 (M+H⁺) .

How does the Boc group influence the compound’s solubility and stability in biological assays?

Advanced Research Question

- Solubility : The Boc group increases hydrophobicity, reducing aqueous solubility. Pre-formulation studies using DMSO or cyclodextrin-based solubilization are recommended for in vitro assays .

- Stability : Under physiological conditions (pH 7.4, 37°C), the Boc group is stable for ~24–48 hours but degrades in acidic environments (e.g., lysosomal pH 4.5). Monitor degradation via LC-MS to assess assay validity .

What strategies address contradictory data in structure-activity relationship (SAR) studies involving this compound?

Advanced Research Question

Experimental Design :

Variable Isolation : Systematically modify structural regions (e.g., naphthalenyl substitution, Boc removal) and test against control compounds in parallel assays .

Computational Modeling : Use DFT (Density Functional Theory) to predict electronic effects of substituents on receptor binding. Compare with empirical IC₅₀ values to resolve discrepancies .

Assay Validation : Replicate results across multiple cell lines or enzymatic systems to rule out cell-specific artifacts .

Example Contradiction : If the compound shows high in vitro activity but low in vivo efficacy, evaluate metabolic stability (CYP450 interactions) or blood-brain barrier penetration using PAMPA assays .

How can researchers evaluate the role of the 2-naphthalenyl moiety in target binding through computational methods?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the naphthalenyl group and hydrophobic pockets of target proteins (e.g., GPCRs or kinases). Validate with mutagenesis studies .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess conformational stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

What are the critical safety considerations when handling this compound in the lab?

Basic Research Question

- Hazards : The compound is an irritant (GHS07). Dust or solutions can cause eye/skin irritation .

- Protective Measures :

- Use nitrile gloves, safety goggles, and fume hoods during synthesis.

- Store at 2–8°C under nitrogen to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how can they be resolved?

Advanced Research Question

- Matrix Interference : Plasma proteins and lipids can mask detection. Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) with C18 cartridges for cleanup .

- Detection Limits : Enhance LC-MS/MS sensitivity by derivatizing the carboxylic acid group with PFB (pentafluorobenzyl) bromide, lowering LOQ to 1 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.